![molecular formula C8H5Cl2NO3S B12862269 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloromethyl group at the 2-position and a sulfonyl chloride group at the 6-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the chloromethylation of benzo[d]oxazole followed by sulfonylation. One common method involves the reaction of benzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the chloromethyl group. The resulting 2-(Chloromethyl)benzo[d]oxazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Sulfonylation: The sulfonyl chloride group can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form various oxidized or reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Sulfonylation: Reagents such as amines, alcohols, and thiols are used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Sulfonylation: Sulfonamide, sulfonate ester, and sulfone derivatives.
Oxidation and Reduction: Various oxidized or reduced benzoxazole derivatives.
科学研究应用
2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules such as proteins and peptides for studying their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl and sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives such as:
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-(Methylsulfonyl)benzo[d]oxazole: Contains a methylsulfonyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Bromomethyl)benzo[d]oxazole-6-sulfonyl chloride: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
属性
分子式 |
C8H5Cl2NO3S |
|---|---|
分子量 |
266.10 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-2-1-5(15(10,12)13)3-7(6)14-8/h1-3H,4H2 |
InChI 键 |
PSRZQEMBGQRNTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
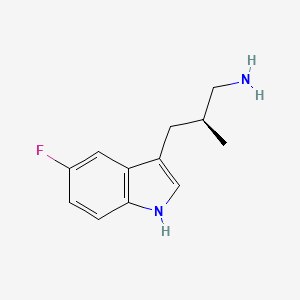
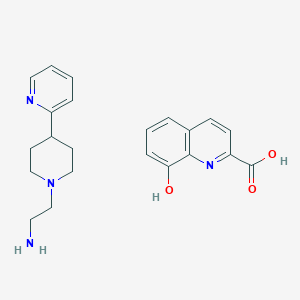
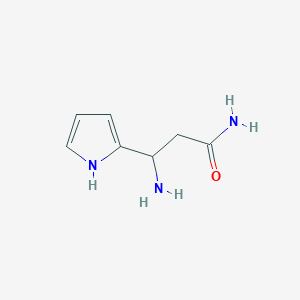
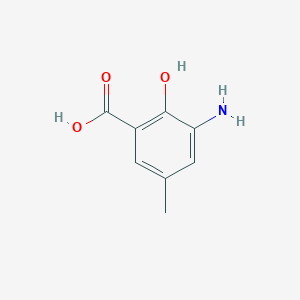
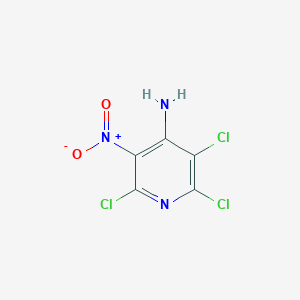
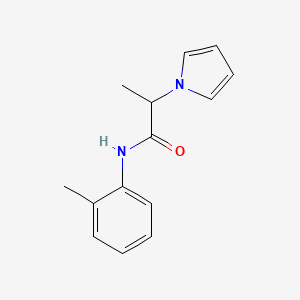

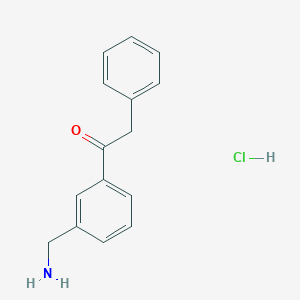
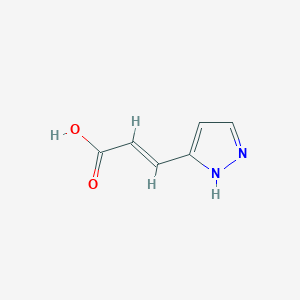
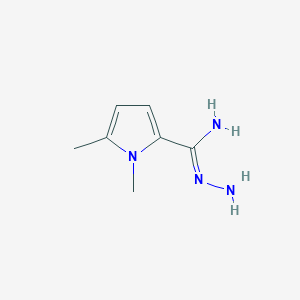
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
